

In-depth Technical Guide: Chroman-6-ylmethamphetamine (CAS 55746-21-9)

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Compound of Interest

Compound Name: *Chroman-6-ylmethamphetamine*

Cat. No.: *B1321672*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the publicly available information on **Chroman-6-ylmethamphetamine** (CAS 55746-21-9). Extensive research has revealed a significant lack of specific biological data, experimental protocols, and quantitative metrics for this particular compound. Therefore, this guide also incorporates general information and representative experimental methodologies applicable to the broader class of chroman derivatives to provide a contextual framework for potential research and development.

Core Compound Information

Chroman-6-ylmethamphetamine, with the CAS number 55746-21-9, is a chemical compound belonging to the chroman family. The fundamental details of this compound are summarized in the table below.

Property	Value
CAS Number	55746-21-9
IUPAC Name	(3,4-dihydro-2H-1-benzopyran-6-yl)methanamine
Synonyms	C-Chroman-6-yl-methylaniline, Chroman-6-ylmethanamine
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
Canonical SMILES	<chem>C1CC2=CC(=C(C=C2O1)CN)</chem>

Synthesis and Chemical Properties

Detailed, peer-reviewed synthesis protocols specifically for **Chroman-6-ylmethylaniline** are not extensively documented in publicly accessible literature. However, the synthesis of chroman derivatives typically involves the reaction of a substituted phenol with a suitable three-carbon synthon to form the chroman backbone. Subsequent functional group manipulations, such as nitration followed by reduction, can be employed to introduce an amine group at the 6-position.

Biological Activity and Therapeutic Potential of Chroman Derivatives

While specific biological activity for **Chroman-6-ylmethylaniline** is not well-documented, the chroman scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.^{[1][2]} Research on various chroman derivatives has revealed a broad spectrum of pharmacological activities, including:

- **Anticancer Activity:** Certain chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.^[3]
- **Neuroprotective Effects:** The antioxidant properties of the chroman ring system and the ability of its derivatives to modulate signaling pathways involved in neuronal survival make them promising candidates for the treatment of neurodegenerative diseases.^{[2][4]}

- **Anti-inflammatory Activity:** Some chroman derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[2]
- **Antimicrobial Properties:** Various chroman derivatives have been investigated for their activity against a range of microbial pathogens.[2]

Given the lack of specific data for **Chroman-6-ylmethylaniline**, its biological profile remains to be elucidated through dedicated screening and experimental validation.

Experimental Protocols for Chroman Derivatives

The following are generalized experimental protocols that can be adapted for the investigation of **Chroman-6-ylmethylaniline**'s biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Workflow:



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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

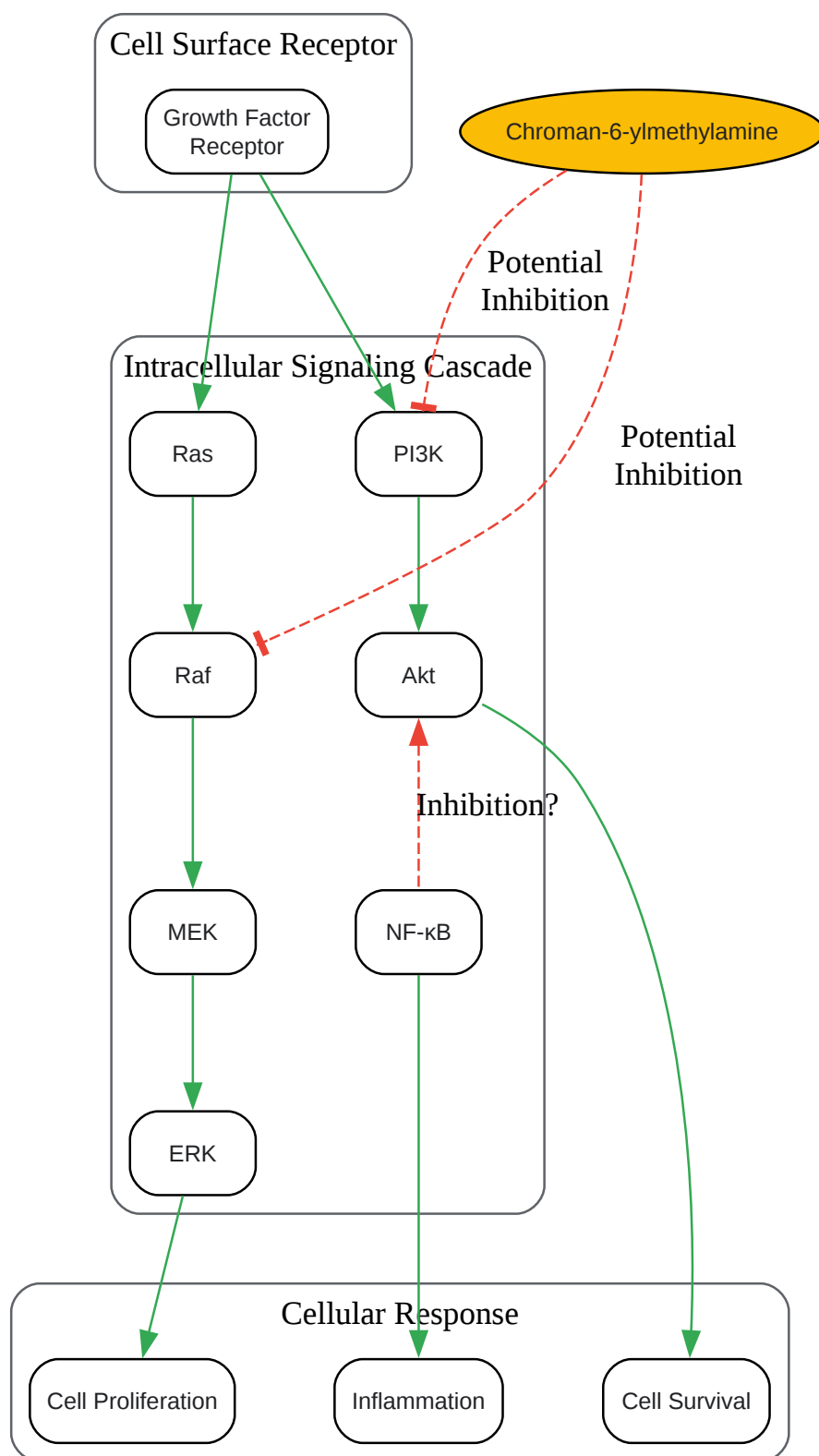
Methodology:

- **Cell Seeding:** Plate cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[5]

- **Compound Treatment:** Prepare serial dilutions of **Chroman-6-ylmethylaniline** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).^[5]
- **Incubation:** Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.^[5]
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.^[5]
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.^[5]
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.^[5]
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined from the dose-response curve.

Potential Signaling Pathways for Chroman Derivatives

While no specific signaling pathways have been elucidated for **Chroman-6-ylmethylaniline**, research on other chroman derivatives suggests potential interactions with key cellular signaling cascades implicated in cell survival, proliferation, and inflammation. A hypothetical signaling pathway that could be investigated is presented below.



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Caption: A hypothetical signaling pathway potentially modulated by chroman derivatives.

This diagram illustrates potential points of intervention for a chroman derivative within common signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases. Experimental validation through techniques like Western blotting or reporter gene assays would be necessary to confirm any such interactions for **Chroman-6-ylmethamphetamine**.

Conclusion and Future Directions

Chroman-6-ylmethamphetamine (CAS 55746-21-9) is a readily available chemical entity whose biological properties are yet to be thoroughly investigated. The broader family of chroman derivatives has demonstrated significant therapeutic potential across various disease areas. Future research on **Chroman-6-ylmethamphetamine** should focus on a systematic evaluation of its biological activities, starting with broad-spectrum screening assays to identify potential areas of interest. Subsequent studies should then aim to elucidate its mechanism of action, identify specific molecular targets, and evaluate its efficacy in relevant preclinical models. The experimental frameworks provided in this guide offer a starting point for such investigations.

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